molecular formula C11H24N+ B14258185 Piperidinium, 1,1-diethyl-2,6-dimethyl- CAS No. 174875-83-3

Piperidinium, 1,1-diethyl-2,6-dimethyl-

Cat. No.: B14258185
CAS No.: 174875-83-3
M. Wt: 170.31 g/mol
InChI Key: YWZGBJRUJMCHLS-UHFFFAOYSA-N
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Description

Piperidinium, 1,1-diethyl-2,6-dimethyl- is a quaternary ammonium compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by a piperidine ring substituted with diethyl and dimethyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1,1-diethyl-2,6-dimethyl- typically involves the quaternization of piperidine derivatives. One common method is the reaction of 2,6-dimethylpiperidine with diethyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

In industrial settings, the production of Piperidinium, 1,1-diethyl-2,6-dimethyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1,1-diethyl-2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidinium, 1,1-diethyl-2,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidinium, 1,1-diethyl-2,6-dimethyl- involves its interaction with molecular targets such as ion channels and enzymes. The quaternary ammonium group facilitates the binding to negatively charged sites on proteins and cell membranes, altering their function. This interaction can modulate ion transport and enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidinium, 1,1-diethyl-2,6-dimethyl- stands out due to its quaternary ammonium structure, which imparts unique properties such as high stability and solubility in water. These characteristics make it particularly useful in applications requiring strong ionic interactions and phase-transfer catalysis .

Properties

CAS No.

174875-83-3

Molecular Formula

C11H24N+

Molecular Weight

170.31 g/mol

IUPAC Name

1,1-diethyl-2,6-dimethylpiperidin-1-ium

InChI

InChI=1S/C11H24N/c1-5-12(6-2)10(3)8-7-9-11(12)4/h10-11H,5-9H2,1-4H3/q+1

InChI Key

YWZGBJRUJMCHLS-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(C(CCCC1C)C)CC

Origin of Product

United States

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